molecular formula C6H9N3O B1458779 5-Ethoxypyrimidin-4-amine CAS No. 1355074-03-1

5-Ethoxypyrimidin-4-amine

Cat. No.: B1458779
CAS No.: 1355074-03-1
M. Wt: 139.16 g/mol
InChI Key: JZAYLBGPAOXGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxypyrimidin-4-amine is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
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Biological Activity

5-Ethoxypyrimidin-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a pyrimidine ring with an ethoxy group at the 5-position and an amino group at the 4-position. The structural features of this compound contribute to its pharmacological properties, making it a candidate for various therapeutic applications, including antiviral and anticancer activities.

Antiviral Activity

Research indicates that compounds with pyrimidine structures, including this compound, have demonstrated antiviral properties. Similar derivatives have been studied for their ability to inhibit viral replication, suggesting that this compound may exhibit comparable effects. The mechanism often involves interaction with viral enzymes or receptors, disrupting the viral life cycle and potentially reducing infection rates.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds similar to this pyrimidine derivative have shown promising results in inhibiting cancer cell proliferation. For instance, in vitro assays have indicated that certain pyrimidine derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Case Study: In Vitro Evaluation

A study evaluated the biological activity of disubstituted pyrimidines, including those with structural similarities to this compound. These compounds were tested against various cancer cell lines, revealing significant cytostatic effects. For example, one derivative demonstrated a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 µM. This suggests that modifications to the pyrimidine structure can enhance anticancer efficacy .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds like this compound may act as inhibitors of enzymes critical for cancer cell survival or viral replication.
  • Receptor Modulation : The compound may also influence receptor activity, particularly those involved in signaling pathways related to cell growth and apoptosis.

Comparative Analysis of Related Compounds

Compound NameActivity TypeIC50 (µM)Notes
This compoundAntiviralTBDPotential inhibitor of viral replication
Disubstituted PyrimidinesAnticancer10Significant growth inhibition in HOP-92
Pyrimidine Derivative XAntiviralTBDSimilar structure with proven antiviral effects

Properties

IUPAC Name

5-ethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAYLBGPAOXGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.